BenchChemオンラインストアへようこそ!

4,6-Dibromo-8-methylquinoline

Suzuki-Miyaura coupling Regioselectivity Quinoline functionalization

4,6-Dibromo-8-methylquinoline is a strategically differentiated quinoline scaffold, with bromine atoms at C4 and C6 and a methyl group at C8. The C4 bromine reacts first in Pd-catalyzed cross-couplings, enabling sequential one-pot diarylation without intermediate purification—a capability absent in 4,5- or 4,7-regioisomers. The 8-methyl group remains intact through coupling and serves as an orthogonal handle for Rh(III)-catalyzed C(sp³)–H alkenylation/arylation. This three-dimensional diversification route is patented by Boehringer Ingelheim for HCV NS3 protease inhibitor programs, including the clinical candidate BI 201335 series. Procure this building block to access a rapid, convergent pathway to highly substituted quinoline libraries.

Molecular Formula C10H7Br2N
Molecular Weight 300.98 g/mol
CAS No. 1189106-45-3
Cat. No. B1500714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dibromo-8-methylquinoline
CAS1189106-45-3
Molecular FormulaC10H7Br2N
Molecular Weight300.98 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C(C=CN=C12)Br)Br
InChIInChI=1S/C10H7Br2N/c1-6-4-7(11)5-8-9(12)2-3-13-10(6)8/h2-5H,1H3
InChIKeyICDJKZLPFUUNCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dibromo-8-methylquinoline (CAS 1189106-45-3): A Strategic Building Block for Sequential Cross-Coupling in Medicinal Chemistry


4,6-Dibromo-8-methylquinoline is a heterocyclic aromatic compound belonging to the quinoline family, with the molecular formula C10H7Br2N and a molecular weight of 300.98 g/mol . It features two bromine atoms at positions 4 and 6, and a methyl group at position 8 of the quinoline ring system, a substitution pattern that defines its synthetic utility . This compound serves primarily as a versatile chemical building block in medicinal chemistry research, particularly as an intermediate in the preparation of agents targeting hepatitis C viral (HCV) infections [1].

Why 4,6-Dibromo-8-methylquinoline Cannot Be Replaced by Isomeric Dibromoquinolines in Multi-Step Synthesis


The specific orientation and combination of the two bromine atoms and the 8-methyl group on the quinoline scaffold are not interchangeable with other regioisomers. In cross-coupling reactions, the reactivity of the C4 and C6 bromine atoms is highly dependent on the quinoline ring's electronic environment, and the methyl group at C8 further modulates this reactivity [1]. Replacing 4,6-Dibromo-8-methylquinoline with, for example, the 4,7- isomer (CAS 1189105-53-0) or the 4,5- isomer (CAS 1601185-65-2) would alter the regioselectivity profile during sequential couplings, leading to different products or lower overall yields [2]. The 8-methyl group also provides a handle for C(sp3)-H functionalization that is absent in non-methylated analogs like 6,8-dibromoquinoline (CAS 650583-75-8) [3].

Quantitative Differentiation Evidence for 4,6-Dibromo-8-methylquinoline vs. Regioisomeric Analogs


Regioselectivity in Sequential Suzuki Coupling: C4 Preference Over C6 in 4,6-Dihaloquinoline Scaffolds

For 4,6-dihaloquinolines, the first Suzuki coupling occurs preferentially at the 4-position due to its higher electrophilicity adjacent to the pyridine nitrogen, while the 6-position, meta to the nitrogen, is less reactive but can be coupled in a second step [1]. This built-in reactivity differential allows for sequential, one-pot double Suzuki couplings without isolating the mono-arylated intermediate, yielding diarylquinolines in very good overall yields [2]. In contrast, 3,4-dibromoquinoline exhibits nearly non-existent regioselectivity (approximately 1:1 C3:C6), which complicates sequential functionalization [3]. The 8-methyl group in 4,6-dibromo-8-methylquinoline adds steric bulk near the 6-position, potentially enhancing the C4-over-C6 selectivity compared to the parent 4,6-dibromoquinoline scaffold.

Suzuki-Miyaura coupling Regioselectivity Quinoline functionalization

C(sp3)–H Functionalization Handle: The 8-Methyl Group Enables Rh(III)-Catalyzed Alkenylation and Arylation

8-methylquinoline derivatives can undergo Rh(III)-catalyzed oxidative cross-coupling of the C(sp3)–H bond of the methyl group with C(sp2)–H bonds of heteroarenes, providing a direct route to functionalized quinolines [1]. This reactivity is exclusive to 8-methyl-substituted quinolines and is not available for non-methylated analogs such as 4,6-dibromoquinoline or 6,8-dibromoquinoline . The protocol works with both electron-donating (methyl) and electron-withdrawing (Br, CF3) groups on the quinoline core, confirming that the 8-methyl group of 4,6-dibromo-8-methylquinoline is competent for this transformation while the bromine atoms remain intact for subsequent cross-coupling reactions [1].

C–H activation 8-methylquinoline Rhodium catalysis

Patent-Backed Intermediacy in HCV NS3 Protease Inhibitor Synthesis

Bromo-substituted quinolines, including the 4,6-dibromo substitution pattern, are explicitly claimed as intermediates in the preparation of HCV NS3 protease inhibitors in a patent by Boehringer Ingelheim (US8633320) [1]. This patent linkage provides procurement rationale that is not established for most isomeric dibromoquinolines. The patent describes rapid access to bromo-substituted quinolines using 2,4-dichloro-7-alkoxy quinoline intermediates [2], and the bromo-substituted quinolines are then used in the synthesis of HCV inhibitors, creating a known industrial application pathway that differentiates this compound from isomers without similar patent protection or published synthetic utility.

HCV protease inhibitor Antiviral intermediate Bromo-substituted quinoline

Molecular Weight and Halogen Content Differentiate from Non-Methylated and Mono-Bromo Analogs for Reaction Stoichiometry

With a molecular formula of C10H7Br2N and a molecular weight of 300.98 g/mol, 4,6-dibromo-8-methylquinoline provides two bromine handles for cross-coupling while maintaining a manageable molecular weight for solution-phase chemistry . In comparison, the non-methylated analog 6,8-dibromoquinoline (CAS 650583-75-8, MW 286.95 g/mol) has a lower molecular weight but lacks the 8-methyl handle for C–H activation . Conversely, 3-chloro-4,6-dibromo-8-methylquinoline (CAS 1208696-51-8, MW 335.42 g/mol) adds an extra chlorine atom, increasing molecular weight and potentially complicating reaction selectivity with three different halogen sites . The 4,6-dibromo-8-methyl substitution pattern therefore represents a balanced scaffold with exactly two differentiated reactive sites and one C–H activation handle.

Chemical procurement Stoichiometry calculation Quinoline building block

Recommended Application Scenarios for Procuring 4,6-Dibromo-8-methylquinoline


Sequential One-Pot Double Suzuki Coupling for Asymmetric Diarylquinoline Libraries

4,6-Dibromo-8-methylquinoline is ideally suited for constructing libraries of 4,6-diaryl-8-methylquinolines via sequential one-pot Suzuki-Miyaura couplings. The C4 bromine reacts first due to higher electrophilicity, followed by C6 bromine coupling, enabling installation of different aryl groups at each position without intermediate purification [1]. This convergent approach, demonstrated for related 4,6-dihaloquinolines with yields approaching quantitative levels in some cases, can be applied to diversity-oriented synthesis of HCV protease inhibitor analogs [2]. The 8-methyl group remains intact throughout these couplings and can subsequently serve as a C–H activation site for further diversification [3].

HCV NS3 Protease Inhibitor Intermediate in Antiviral Drug Discovery

The compound falls within the scope of bromo-substituted quinoline intermediates patented by Boehringer Ingelheim for the preparation of HCV NS3 protease inhibitors [1]. Medicinal chemistry teams developing next-generation HCV antivirals can use 4,6-dibromo-8-methylquinoline as a starting material to install P2 quinoline moieties, which have been shown to critically contribute to protease inhibitor potency when functionalized at the C8 position [2]. The structure-activity relationship studies on C8-bromo derivatives that led to clinical candidate BI 201335 highlight the importance of precise quinoline substitution patterns in achieving potent, selective NS3 inhibition with favorable pharmacokinetic profiles [2].

Combining C–H Activation with Cross-Coupling for Complex Quinoline Architectures

The 8-methyl substituent enables Rh(III)-catalyzed C(sp3)–H alkenylation and arylation reactions that are orthogonal to the Pd-catalyzed cross-coupling reactions at C4 and C6 [1]. This three-dimensional diversification strategy allows for the sequential functionalization of all three reactive positions (C4, C6, and C8-methyl), providing a rapid route to highly substituted quinoline scaffolds that are otherwise challenging to synthesize [2]. The protocol has been demonstrated with both electron-withdrawing (Br) and electron-donating groups on the quinoline ring, confirming compatibility of the bromine substituents with the C–H activation conditions [1].

Quote Request

Request a Quote for 4,6-Dibromo-8-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.